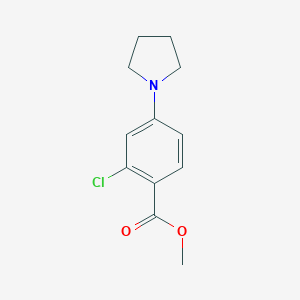

Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate

Overview

Description

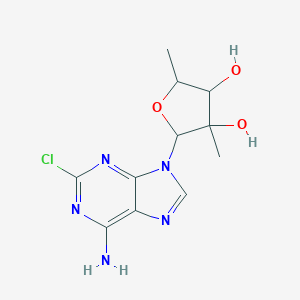

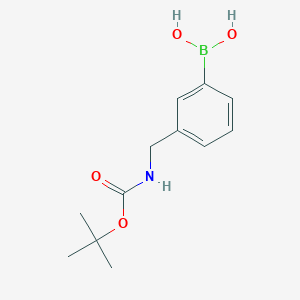

“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14ClNO2 . It is a solid substance and is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of a pyrrolidine ring attached to a benzene ring with a methyl ester group and a chlorine atom.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 239.7 g/mol . The melting point is between 133 - 135 degrees Celsius .Scientific Research Applications

Photophysical Properties of Methyl Salicylate Derivatives : A study examined S, N, and Se-modified methyl salicylate derivatives, including derivatives with pyrrolidinyl groups, for their photophysical properties. These compounds showed varying absorption spectra and emission features, which are crucial for understanding their applications in materials science and photonics (Yoon et al., 2019).

Synthesis and Crystal Structure of Boric Acid Ester Intermediates : Research on boric acid ester intermediates with benzene rings, including pyrrolidinyl compounds, was conducted. The study provided insights into the synthesis, crystal structure, and physicochemical properties of these compounds, essential for developing new materials and pharmaceuticals (Huang et al., 2021).

Synthesis of Tianeptine Intermediates : A paper discussed the synthesis of key intermediates of Tianeptine, an antidepressant. This includes the synthesis of compounds related to Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate, shedding light on pharmaceutical synthesis processes (Xiu-lan, 2009).

Pyrrolidine Derivatives in Polymerization : The use of pyrrolidine derivatives in polymerization processes, particularly in carbocationic polymerization, was explored. This research is relevant to the field of polymer science and engineering (Pratap & Heller, 1992).

Synthesis and Biological Activity of Pyrrolidine Derivatives : A study on the synthesis of polysubstituted methyl pyrrolidine-2-carboxylate derivatives and their antibacterial activity highlights the pharmaceutical applications of pyrrolidine compounds (Nural et al., 2018).

Pyrrolidine-Based Kappa-Opioid Receptor Antagonist : Research on a novel kappa-opioid receptor antagonist featuring a pyrrolidinyl moiety, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate is a complex compound that may interact with multiple targets. The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds and is known to interact with various targets .

Mode of Action

Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been found to interact with a variety of biochemical pathways . The influence of steric factors on biological activity has been investigated, and the structure-activity relationship (SAR) of these compounds has been described .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . For instance, the metabolism and pharmacokinetics of a novel Src kinase inhibitor, which contains a pyrrolidin-1-yl group, have been investigated .

Result of Action

Compounds containing a pyrrolidine ring have been found to have various biological effects . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .

properties

IUPAC Name |

methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBLQYDWEPLAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377011 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175153-38-5 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)